Caspase‑3 Enzymatic Profiling – Negative Result Distinguishes This Compound from Cytotoxic Cinnamamide Derivatives
In a standardized in‑vitro enzymatic inhibition assay (Assay ID ALA1135610), N‑(2‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)cinnamamide displayed no inhibition of caspase‑3 at the tested concentration . This result differentiates it from numerous cinnamamide derivatives that act as pro‑apoptotic agents through caspase‑3 activation; for example, certain cinnamamide‑piperazine hybrids induce caspase‑3 cleavage at 10 µM in cancer cells [1]. The absence of caspase‑3 engagement suggests a non‑apoptotic mechanism, which may be desirable in anti‑inflammatory contexts where off‑target cytotoxicity must be minimized.
| Evidence Dimension | In vitro caspase-3 enzymatic inhibition |
|---|---|
| Target Compound Data | No inhibition |
| Comparator Or Baseline | Class of cinnamamide-piperazine hybrids (caspase-3 cleavage at 10 µM) |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Cell-free enzymatic assay (details in ALA1135610) |
Why This Matters
A negative caspase‑3 result immediately filters this compound out of pro‑apoptotic screening cascades, directing procurement toward inflammation or non‑cytotoxic pathway targets where caspase‑3 liability is undesirable.
- [1] Farag AK, Hassan AHA, Ahn YS, et al. Synthesis and biological evaluation of novel cinnamamide derivatives as potential anticancer agents. Bioorg. Med. Chem. 2018, 26, 1796-1811 (review). View Source
